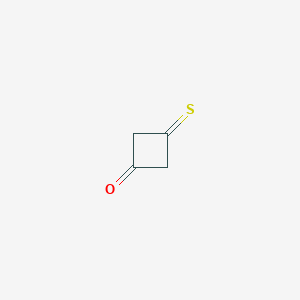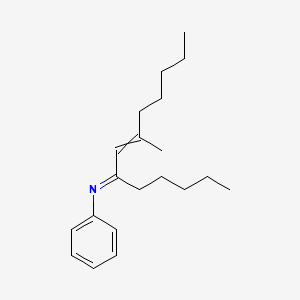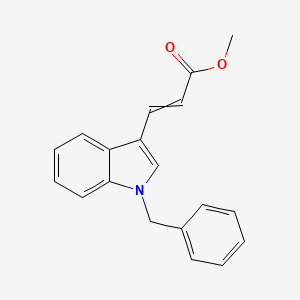
Octahydro-4H-2,5-methanoinden-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-4H-2,5-methanoinden-4-one, also known as 4,7-Methano-5H-inden-5-one, octahydro-, is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol . This compound is characterized by its tricyclic structure, which includes a ketone functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Octahydro-4H-2,5-methanoinden-4-one involves several synthetic routes and reaction conditions. One common method includes the hydrogenation of 4,7-Methano-5H-inden-5-one under specific conditions to achieve the octahydro form . Industrial production methods often involve catalytic hydrogenation processes, where the compound is subjected to high pressure and temperature in the presence of a suitable catalyst to achieve the desired product.
Chemical Reactions Analysis
Octahydro-4H-2,5-methanoinden-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and alcohols. Common reagents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Halogenation is a common substitution reaction where halogens like chlorine or bromine are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 results in alcohols.
Scientific Research Applications
Octahydro-4H-2,5-methanoinden-4-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Octahydro-4H-2,5-methanoinden-4-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
Octahydro-4H-2,5-methanoinden-4-one can be compared with other similar compounds such as:
- 4,7-Methanoindan-5(4H)-one, tetrahydro-
- Tricyclo(5,2,1,0(2,6))decanone-8
- 8-Ketotricyclo(5.2.1.0(2,6))decane
- 8-Oxotricyclo(5.2.1.0(2,6))decane
These compounds share similar tricyclic structures but differ in their functional groups and hydrogenation states. The uniqueness of this compound lies in its specific hydrogenation level and the presence of the ketone group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
61207-67-8 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
tricyclo[4.3.1.03,8]decan-7-one |
InChI |
InChI=1S/C10H14O/c11-10-8-2-1-7-3-6(4-8)5-9(7)10/h6-9H,1-5H2 |
InChI Key |
PJOHLONFFNVUHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CC1C(C3)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


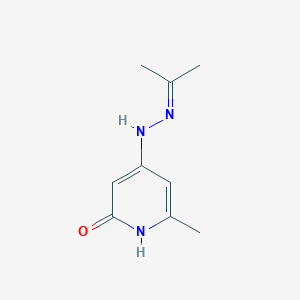
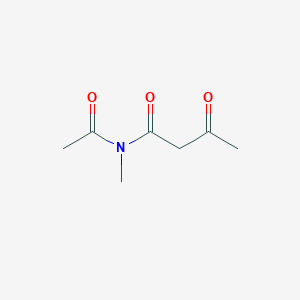
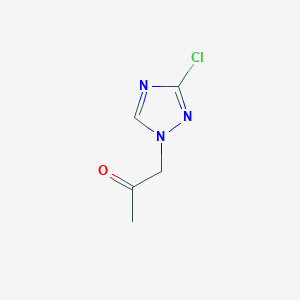
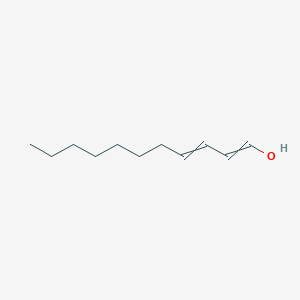
![1-Chloro-3-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14575787.png)
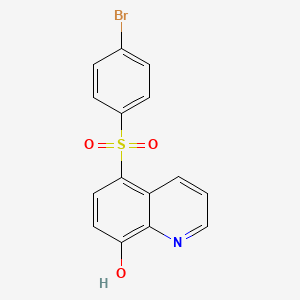
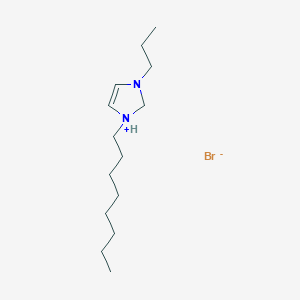
![3-Phenoxy-6-[2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14575805.png)
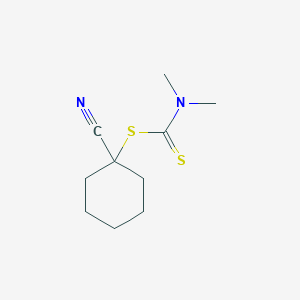
![2-{2-[4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14575823.png)
